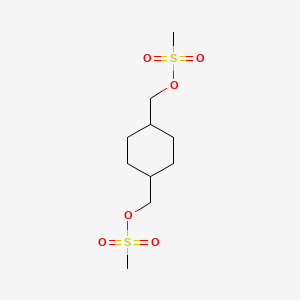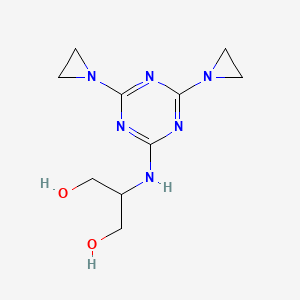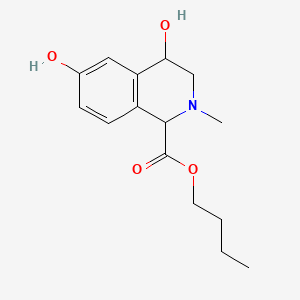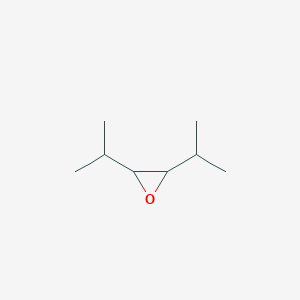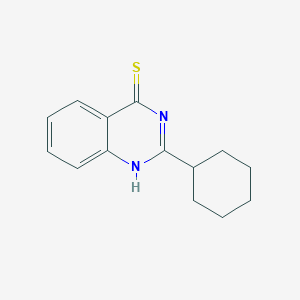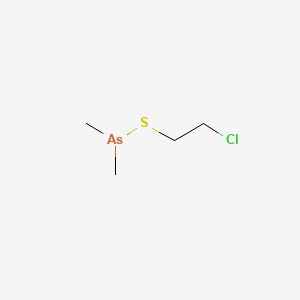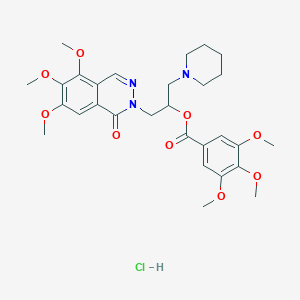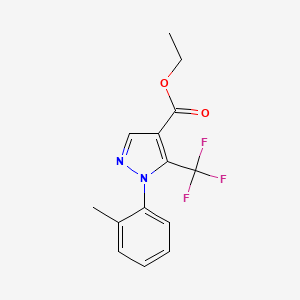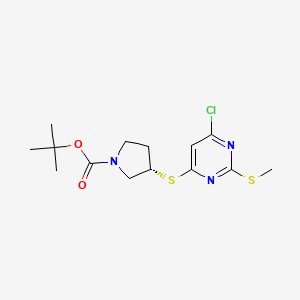![molecular formula C10H8N2 B13966487 1h-Pyrazolo[1,5-a]indole CAS No. 42318-55-8](/img/structure/B13966487.png)
1h-Pyrazolo[1,5-a]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[1,5-a]indole is a heterocyclic compound that features a fused ring system combining pyrazole and indole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[1,5-a]indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-oxo-2-phenyl-3H-pyrazolo[1,5-a]indole with 2,3-dichloro-4,5-dicyano-p-benzoquinone (DDQ) results in the formation of this compound . Another method involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production. For example, the use of FeCl3 and polyvinyl pyrrolidine (PVP) can accelerate the addition reactions and subsequent cyclization to form the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazolo[1,5-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ to form different derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: DDQ is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ results in the formation of 3-oxo-2-phenyl-3H-pyrazolo[1,5-a]indole .
Applications De Recherche Scientifique
1H-Pyrazolo[1,5-a]indole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[1,5-a]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, influencing various biological processes. For example, its interaction with cancer cell receptors can inhibit cell proliferation and induce apoptosis .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[1,5-a]indole can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but has different chemical properties and applications.
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde have similar structures but differ in their reactivity and biological activities.
Uniqueness: this compound is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
42318-55-8 |
|---|---|
Formule moléculaire |
C10H8N2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1H-pyrazolo[1,5-a]indole |
InChI |
InChI=1S/C10H8N2/c1-2-4-10-8(3-1)7-9-5-6-11-12(9)10/h1-7,11H |
Clé InChI |
SDASQSBLIWRQLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3N2NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)
